Myrtucommulone B

Catalog No.
S635212
CAS No.
54247-23-3
M.F
C24H30O6
M. Wt
414.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Myrtucommulone B

CAS Number

54247-23-3

Product Name

Myrtucommulone B

IUPAC Name

6,8-dihydroxy-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione

Molecular Formula

C24H30O6

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C24H30O6/c1-10(2)14-15-12(25)9-13(26)16(18(27)11(3)4)19(15)30-21-17(14)20(28)23(5,6)22(29)24(21,7)8/h9-11,14,25-26H,1-8H3

InChI Key

AYAUOXWJIWVPSO-UHFFFAOYSA-N

SMILES

CC(C)C1C2=C(C(=C(C=C2O)O)C(=O)C(C)C)OC3=C1C(=O)C(C(=O)C3(C)C)(C)C

Synonyms

myrtucommulone B

Canonical SMILES

CC(C)C1C2=C(C(=C(C=C2O)O)C(=O)C(C)C)OC3=C1C(=O)C(C(=O)C3(C)C)(C)C

Myrtucommulone B is a natural product found in myrtle (Myrtus communis) leaves []. Scientific research suggests it has potential applications in several areas:

  • Anti-inflammatory effects

    Studies have shown Myrtucommulone B to inhibit the activity of 5-LO (5-lipoxygenase), an enzyme involved in the inflammatory response []. This suggests it may be useful in researching treatments for inflammatory conditions.

  • Pain management

    The anti-inflammatory properties of Myrtucommulone B may also be relevant to pain management research []. Traditional use of myrtle leaves as a pain reliever supports this potential application.

  • Diabetes management

    Research indicates Myrtucommulone B may inhibit alpha-glucosidase, an enzyme that breaks down carbohydrates []. This could be relevant to diabetes research, as managing blood sugar levels is crucial in diabetes treatment.

  • Metabolic regulation

    Myrtucommulone B has been shown to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in lipid metabolism []. This suggests a potential role for Myrtucommulone B in research on regulating lipid metabolism, which is important for overall health.

Important to Note:

  • While these studies suggest potential applications, further research is needed to determine the safety and efficacy of Myrtucommulone B for these purposes.

Myrtucommulone B is a naturally occurring polyprenylated acylphloroglucinol compound predominantly extracted from the leaves of the myrtle plant (Myrtus communis), which belongs to the Myrtaceae family. This compound exhibits a unique symmetrical structure, consisting of two myrtucommulone B moieties linked by a methylene bridge. It has garnered attention due to its diverse biological activities, including antibacterial, anti-inflammatory, and antioxidant properties, making it a significant subject of research in both chemistry and pharmacology .

, showcasing its versatility:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be employed to yield hydroxylated derivatives.
  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used, resulting in reduced forms of the compound.
  • Substitution: Nucleophilic substitution reactions can be conducted using reagents such as sodium hydroxide or potassium carbonate, leading to various derivatives.

The major products formed from these reactions depend on specific conditions and reagents utilized.

Myrtucommulone B exhibits significant biological activities:

  • Antibacterial Properties: It has demonstrated potent antibacterial effects against Gram-positive bacteria, making it a candidate for developing new antibacterial agents.
  • Anti-inflammatory Effects: Research indicates its potential in reducing inflammation, which could be beneficial in treating inflammatory diseases.
  • Antioxidant Activity: Its ability to scavenge free radicals positions it as a natural antioxidant, relevant for food preservation and cosmetic applications .

The synthesis of Myrtucommulone B involves several sophisticated methods:

  • Organocatalytic Asymmetric Friedel-Crafts-type Michael Addition: This process allows for the formation of complex structures with high stereoselectivity.
  • Michael-Ketalization-Annulation Cascade Reaction: This multi-step reaction forms the core structure of Myrtucommulone B.
  • Oxidative [3 + 2] Cycloaddition: This method is critical for building the compound's unique framework .

While industrial production methods are not extensively documented, the aforementioned synthetic routes can be optimized for large-scale applications.

Myrtucommulone B has potential applications across various fields:

  • Pharmaceuticals: Due to its antibacterial and anti-inflammatory properties, it is being researched for developing new therapeutic agents.
  • Food Industry: Its antioxidant properties make it a candidate for use as a natural preservative.
  • Cosmetics: The compound's ability to protect against oxidative stress positions it as an ingredient in cosmetic formulations .

Studies on Myrtucommulone B have revealed its interactions with various biological targets:

  • It has been shown to inhibit α-glucosidase more effectively than established drugs like acarbose and deoxynojirimycin, indicating its potential for managing type 2 diabetes by regulating blood sugar levels.
  • The compound's interaction with cellular pathways suggests that it may induce apoptosis in certain cancer cell lines by modulating anti-apoptotic proteins and mitochondrial functions .

Myrtucommulone B shares structural and functional similarities with several related compounds. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
Myrtucommulone ATrimeric structureStrong antibacterial properties
MyrtucommuacetaloneAcylphloroglucinol derivativeAntioxidant and anti-inflammatory
Callistrilones A, C, D, EPolyprenylated acylphloroglucinolsAntimicrobial activity

Myrtucommulone B stands out due to its unique symmetrical structure and enhanced α-glucosidase inhibitory activity compared to these similar compounds. Its potential therapeutic applications continue to be explored, particularly in the context of metabolic disorders and infectious diseases .

XLogP3

5

Dates

Modify: 2024-04-14

Explore Compound Types